molecular formula C8H23NSi2 B102557 1,3-Diethyl-1,1,3,3-tetramethyldisilazane CAS No. 17882-94-9

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Cat. No.: B102557
CAS No.: 17882-94-9
M. Wt: 189.45 g/mol
InChI Key: MHRNQQUEUYMEEH-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,1,3,3-tetramethyldisilazane is a useful research compound. Its molecular formula is C8H23NSi2 and its molecular weight is 189.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrosilylation Reactions

1,3-Diethyl-1,1,3,3-tetramethyldisilazane is utilized in hydrosilylation reactions. Notably, the interaction between 1,1,3,3-tetramethyldisilazane and 1,3-divinyl-1,1,3,3-tetramethyldisilazane in the presence of Karstedt's catalyst results in the formation of large macrocycles. This process, however, has limitations in deprotonation–substitution reactions of these macrocycles. It's also used in creating derivatives through trimethylsilation and methylation, which engage in hydrosilylation reactions to yield high amounts of large macrocycles (Rasul & Son, 2002).

Catalytic Applications in Polymerization

The compound finds application in the synthesis of tantalacarborane complexes which are active as catalysts in the polymerization of ethylene. These complexes produce polyethylenes with varying morphologies and high molecular weights. This application showcases the versatility of this compound in creating catalysts for polymer production (Yinghuai et al., 2009).

Role in Reaction of Trichlorogermane and Trimethylgermane Etherates

The compound is involved in reactions with trichlorogermane and trimethylgermane etherates, where the ratio of reactants influences the structure and reactivity of the resulting complexes. The hydrogermylation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with trimethylgermane in the presence of Karstedtʼs catalyst leads to the formation of anti-Markovnikov adducts, indicating its significance in directing reaction pathways (Lakhtin et al., 2020).

New Method for Preparation of Alkoxysilane

1,1,3,3-Tetramethyldisiloxane is reported to provide a new method for the preparation of alkoxysilane. This method involves the ring-opening of ethers and epoxides to yield protected alcohols and is also applicable for the protection of primary or secondary alcohols and the reduction of aldehydes and ketones to alkoxysilanes. This highlights the compound's utility in synthetic chemistry for protecting group strategies and transformations (Pehlivan et al., 2011).

Mechanism of Action

The formation of DMSA may have two different contributing routes, i.e., a concerted one at lower temperatures of 900-1500 °C and a stepwise one at higher temperatures of 2100-2400 °C .

Safety and Hazards

1,3-Diethyl-1,1,3,3-tetramethyldisilazane is classified as a flammable liquid (H226) and causes severe skin burns and eye damage (H314). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): removing all contaminated clothing and rinsing skin with water or showering (P303 + P361 + P353) .

Properties

IUPAC Name

[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNQQUEUYMEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)N[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170550
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17882-94-9
Record name 1-Ethyl-N-(ethyldimethylsilyl)-1,1-dimethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17882-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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